molecular formula C25H28N2O2 B2417540 (4-(Tert-butyl)phenyl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone CAS No. 1904081-10-2

(4-(Tert-butyl)phenyl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone

Cat. No.: B2417540
CAS No.: 1904081-10-2
M. Wt: 388.511
InChI Key: MFYMPXFIIZGYOG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of similar compounds like “(4-benzoylpiperidino)[4-(tert-butyl)phenyl]methanone” has been analyzed . It has a molecular formula of C23H27NO2, an average mass of 349.466 Da, and a monoisotopic mass of 349.204193 Da .


Physical and Chemical Properties Analysis

The physical and chemical properties of a similar compound, “(4-benzoylpiperidino)[4-(tert-butyl)phenyl]methanone”, include a density of 1.1±0.1 g/cm³, boiling point of 507.9±50.0 °C at 760 mmHg, vapour pressure of 0.0±1.3 mmHg at 25°C, and a flash point of 211.9±22.5 °C .

Scientific Research Applications

1. Synthesis and Chemical Transformations

Research by Erenler and Biellmann (2005) explores the conversion of pyridyl and quinolinyl propargylic alcohols, including compounds similar to the one , to (E)-enones under mild conditions. This highlights its potential in facilitating complex chemical transformations (Erenler & Biellmann, 2005).

2. Crystallographic Studies

Revathi et al. (2015) conducted crystallographic studies on compounds structurally related to (4-(Tert-butyl)phenyl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone. They examined the dihedral angles and hydrogen bonding, which provides insights into the physical structure and properties of similar compounds (Revathi et al., 2015).

3. Applications in Spin Interaction Studies

Orio et al. (2010) investigated the spin interaction in zinc complexes involving compounds with quinoline moieties. This research potentially sheds light on the electronic properties of such compounds, which could be crucial for materials science and electronic applications (Orio et al., 2010).

4. Catalysis Research

Imamoto et al. (2012) explored the use of tert-butyl and phenyl groups in ligands for rhodium-catalyzed asymmetric hydrogenation. The study of these groups, as found in the compound , contributes to understanding how such structures can influence catalytic activity, which is vital in synthetic chemistry (Imamoto et al., 2012).

5. Study of Electronic Absorption and Fluorescence Properties

Al-Ansari (2016) investigated the electronic absorption and fluorescence properties of phenyl methanones with structural similarity to the compound . Such studies are crucial in the development of materials with specific optical properties (Al-Ansari, 2016).

6. Exploration in Organic Synthesis

Hermann and Brückner (2018) utilized tert-butyl groups in the context of organic synthesis, demonstrating the versatility of such groups in complex chemical reactions. This is relevant for the synthesis of various organic compounds, including pharmaceuticals (Hermann & Brückner, 2018).

Properties

IUPAC Name

(4-tert-butylphenyl)-(4-quinolin-8-yloxypiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O2/c1-25(2,3)20-11-9-19(10-12-20)24(28)27-16-13-21(14-17-27)29-22-8-4-6-18-7-5-15-26-23(18)22/h4-12,15,21H,13-14,16-17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFYMPXFIIZGYOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCC(CC2)OC3=CC=CC4=C3N=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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